
1,2,2,3,3-Pentachloropyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2,3,3-Pentachloropyrrolidine is a highly chlorinated heterocyclic compound. It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing rings. The extensive chlorination of this compound makes it unique and potentially useful in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,2,3,3-Pentachloropyrrolidine typically involves the chlorination of pyrrolidine. This can be achieved through various methods, including:
Direct Chlorination: Pyrrolidine can be directly chlorinated using chlorine gas under controlled conditions. This method requires careful monitoring to ensure the selective chlorination at the desired positions.
Stepwise Chlorination: This involves the sequential addition of chlorine atoms to the pyrrolidine ring. Each step requires specific reagents and conditions to achieve the desired level of chlorination.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive chlorine gas. The process must ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,2,3,3-Pentachloropyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions:
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium thiolate can be used under anhydrous conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidines, while reduction and oxidation can lead to different chlorinated or functionalized derivatives.
Aplicaciones Científicas De Investigación
1,2,2,3,3-Pentachloropyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its potential binding properties.
Medicine: Research into its potential as a pharmaceutical intermediate or active compound is ongoing. Its chlorinated nature may impart unique biological activities.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 1,2,2,3,3-Pentachloropyrrolidine exerts its effects is primarily through its interaction with molecular targets. The extensive chlorination can enhance its binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Pentachloropyridine: Another highly chlorinated heterocyclic compound with similar reactivity and applications.
Tetrachloropyrrolidine: A less chlorinated analog with different chemical properties.
Hexachlorocyclopentadiene: A related compound with a different ring structure but similar chlorination.
Uniqueness: 1,2,2,3,3-Pentachloropyrrolidine is unique due to its specific pattern of chlorination, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
88250-25-3 |
|---|---|
Fórmula molecular |
C4H4Cl5N |
Peso molecular |
243.3 g/mol |
Nombre IUPAC |
1,2,2,3,3-pentachloropyrrolidine |
InChI |
InChI=1S/C4H4Cl5N/c5-3(6)1-2-10(9)4(3,7)8/h1-2H2 |
Clave InChI |
OTSRYXJPTPYDST-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(C1(Cl)Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


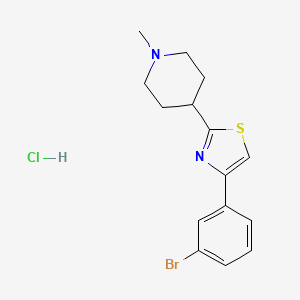
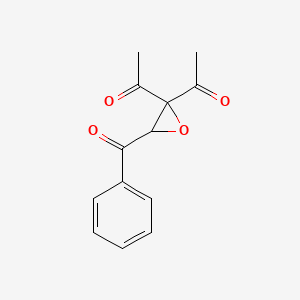

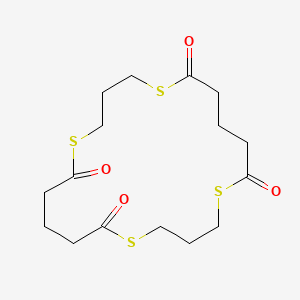

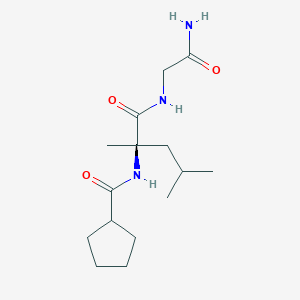
![2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14383402.png)

![8-Methoxy-3-phenyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14383410.png)
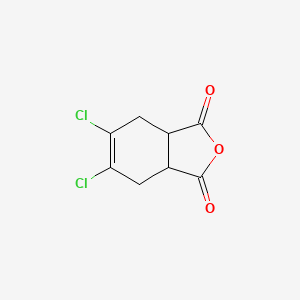
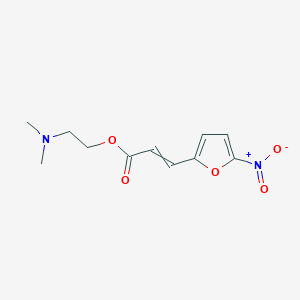
![3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene](/img/structure/B14383426.png)
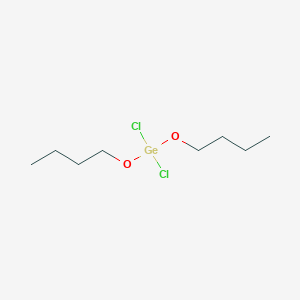
![5-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14383435.png)
